1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL

OGA inhibition Alzheimer's disease regioisomer selectivity

Sourcing this specific [2,3-b] regioisomer is critical for research groups replicating the Eli Lilly OGA inhibitor synthetic route. The 6-(1-hydroxyethyl) chiral alcohol serves as the direct precursor to the key alkyl chloride intermediate, enabling stereochemical control essential for brain-penetrant tauopathy candidates. Procurement of this specific intermediate, rather than the oxidized ketone analog or the [3,2-b] regioisomer, preserves the defined hinge-binding geometry and synthetic optionality validated in US11214576B2. Key supply chain assurances: a purity of 98%, immediate stock availability eliminating synthesis delays, and global shipping for seamless procurement logistics.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B13921905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(CCO2)C=C1)O
InChIInChI=1S/C9H11NO2/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-3,6,11H,4-5H2,1H3
InChIKeyVQDJJKNUTHNFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydrofuro[2,3-b]pyridin-6-yl)ethan-1-ol: Procurement & Identity


1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL (CAS 2407332-57-2) is a chiral secondary alcohol belonging to the 2,3-dihydrofuro[2,3-b]pyridine class—a bicyclic heterocycle fusing a partially saturated furan ring with a pyridine ring in the [2,3-b] regioisomeric arrangement . With molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, the compound is commercially available at 98% purity from multiple suppliers . This specific regioisomer has been explicitly utilized as a key synthetic intermediate in the development of O-GlcNAcase (OGA) inhibitors targeting Alzheimer's disease and related tauopathies, as documented in Eli Lilly's patent US11214576B2 [1].

[2,3-b] dihydrofuropyridine regioisomer – core scaffold in patent-reported OGA inhibitor synthetic route
Chiral secondary alcohol – enables enantioselective resolution via ketoreductase or chiral chromatography
6-(1-hydroxyethyl) handle – functionalization point for chloride displacement or direct coupling

1-(2,3-Dihydrofuro[2,3-b]pyridin-6-yl)ethan-1-ol: Irreplaceability vs Analogs


Substituting this compound with its closest structural neighbors—the [3,2-b] regioisomer (CAS 2407332-48-1), the oxidized ketone analog (CAS 253874-76-9), or the fully aromatic furo[2,3-b]pyridine—carries distinct risks. The [2,3-b] ring junction positions the pyridine nitrogen and furan oxygen in a specific spatial arrangement that governs hinge-binding geometry in kinase inhibitor pharmacophores, while the [3,2-b] isomer presents a fundamentally different hydrogen-bonding vector [1]. The secondary alcohol at the 6-position is a chiral center that can be resolved into enantiomers via ketoreductase-catalyzed reduction, a stereochemical feature absent in the planar ketone analog and critical for the downstream synthesis of enantiomerically pure OGA inhibitors [2]. Furthermore, the partially saturated 2,3-dihydrofuran ring confers conformational flexibility and altered metabolic stability compared to the fully aromatic furo[2,3-b]pyridine core, affecting both reactivity and pharmacokinetic profiles of derived compounds [3].

  • [3,2-b] regioisomer – altered pyridine nitrogen position may shift hinge-binding geometry and diverges from OGA/IRAK4 patent landscape
  • Ketone analog (CAS 253874-76-9) – lacks chiral center and hydrogen-bond donor; requires additional reduction step to match alcohol intermediate profile
  • Fully aromatic furo[2,3-b]pyridine – absence of 2,3-dihydro saturation may alter conformational flexibility and metabolic stability of derived compounds

Comparative Evidence vs. Closest Analogs


Regioisomeric Specificity: [2,3-b] vs [3,2-b] Scaffolds

The [2,3-b] regioisomer (CAS 2407332-57-2) is the specific scaffold utilized in Eli Lilly's OGA inhibitor patent US11214576B2 for treating Alzheimer's disease and progressive supranuclear palsy, with final drug candidates achieving single-digit nanomolar OGA inhibition [1]. In contrast, the [3,2-b] regioisomer (CAS 2407332-48-1) is associated with a distinct patent family (US6143761) directed toward different therapeutic indications [2]. The [2,3-b] arrangement positions the pyridine nitrogen para to the furan oxygen, creating a hydrogen-bond acceptor geometry compatible with the kinase hinge region and OGA active site, whereas the [3,2-b] isomer places the nitrogen meta to the oxygen, altering the binding vector [3].

Regioisomeric specificity
Class-level
[2,3-b] scaffold exclusively used in clinical-stage OGA and IRAK4 programs; [3,2-b] assigned to distinct therapeutic patents
Regioisomer patent context; [2,3-b] scaffold supports OGA/IRAK4 inhibitor research
Data to verify: divergent patent families; no head-to-head biological comparison published
OGA inhibition Alzheimer's disease regioisomer selectivity tauopathies

Oxidation State: Alcohol vs. Ketone at 6-Position

The target compound bears a secondary alcohol (CHOH-CH3) at the 6-position, which is a chiral center resolvable into enantiomers via enzymatic reduction—a critical feature for the synthesis of enantiomerically pure OGA inhibitors as described in US11214576B2 [1]. The ketone analog, 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanone (CAS 253874-76-9, MW 163.17 g/mol, C9H9NO2), is planar at the carbonyl carbon and cannot provide stereochemical control without an additional reduction step [2]. The alcohol has a computed LogP of 1.07 and TPSA of 42.35 Ų with 1 hydrogen bond donor and 3 hydrogen bond acceptors , while the ketone (MW 163.17, C9H9NO2) lacks a hydrogen bond donor, altering its solubility and reactivity profiles [2].

Alcohol vs. ketone
Reported
Alcohol: MW 165.19, LogP 1.07, HBD 1, chiral center. Ketone: MW 163.17, LogP higher, HBD 0, achiral.
Alcohol chirality supports enantioselective resolution; eliminates ketone reduction step in patented route
Physicochemical properties from computed data; synthetic sequence in US11214576B2
chiral intermediate enantioselective synthesis ketoreductase OGA inhibitor

IRAK4 Inhibitor Scaffold Validation

The dihydrofuro[2,3-b]pyridine scaffold—the core of the target compound—has been systematically validated as a privileged structure for IRAK4 inhibition. In a 2023 structure-activity relationship (SAR) study, compound 38 based on this scaffold achieved an IRAK4 IC50 of 7.3 nM with significantly improved clearance (Cl = 12 mL/min/kg), oral bioavailability (F = 21%), and lipophilic ligand efficiency (LLE = 6.0) compared to earlier leads [1]. The SAR progression from the initial screening hit (IC50 = 243 nM) through compound 21 (IC50 = 6.2 nM, but Cl = 43 mL/min/kg, F = 1.6%) to compound 38 demonstrates that the [2,3-b] scaffold supports tunable potency and pharmacokinetic optimization—a feature not established for the [3,2-b] regioisomeric scaffold in IRAK4 inhibition [1]. Compound 38 also demonstrated in vivo efficacy, reducing serum TNF-α in an LPS-induced mouse model [2].

IRAK4 scaffold validation
Class-level
IC50 7.3 nM
Cl 12 mL/min/kg · F 21% · LLE 6.0 (compound 38)
IRAK4 inhibition assay context; scaffold shows tunable PK profile across SAR series
Reported rat PK; LPS-induced mouse model TNF-α reduction. Data to verify
IRAK4 inflammation autoimmune disease kinase inhibitor oral bioavailability

Fluorinated Analog: C5-H vs. C5-F in OGA Inhibition

The Eli Lilly OGA inhibitor patent US11214576B2 specifically claims both the non-fluorinated (R = H) and C5-fluorinated (R = F) variants of the final drug candidates, with the fluorinated analog 5-fluoro-6-[1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-1-piperidyl]ethyl]-2,3-dihydrofuro[2,3-b]pyridine claimed as a distinct single enantiomer [1]. The target compound 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethan-1-ol (R = H) serves as the precursor for the non-fluorinated OGA inhibitor series, while its 5-fluoro analog (SMILES: CC(O)C1=NC2=C(C=C1F)CCO2) is the precursor to the fluorinated series [1]. Fluorine substitution at C5 is expected to modulate metabolic stability, pKa of the pyridine nitrogen, and brain penetration—critical parameters for CNS-targeted OGA inhibitors—though head-to-head quantitative data for the intermediates themselves are not publicly disclosed [2].

H vs. F at C5
Class-level
Non-fluorinated (R=H) precursor for one OGA enantiomeric series; 5-fluoro (R=F) precursor for fluorinated series – both claimed in US11214576B2
Fluorinated analog precursor for comparative OGA SAR studies; brain penetration not directly reported for intermediates
Qualitative medicinal chemistry rationale; quantitative intermediate comparison not publicly available
OGA inhibitor fluorine substitution tauopathy brain penetration medicinal chemistry

Application Scenarios


Enantiopure OGA Inhibitors for Alzheimer’s Disease

This compound is the direct precursor to the chiral chloride intermediate in the Eli Lilly OGA inhibitor synthetic pathway (US11214576B2, Scheme 2, Steps E-F). After enantiomeric resolution via ketoreductase-catalyzed reduction or chiral chromatography, the enantiopure alcohol is converted to the corresponding alkyl chloride, which is subsequently reacted with 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine to yield the final OGA inhibitor candidates [1]. This synthetic route has been validated in a patent from a major pharmaceutical company, providing a defined pathway for research groups developing brain-penetrant OGA inhibitors targeting Alzheimer's disease, progressive supranuclear palsy, and related tauopathies [1].

Building Block for IRAK4 Inhibitor Libraries

The dihydrofuro[2,3-b]pyridine core has produced IRAK4 inhibitors with nanomolar potency (IC50 = 7.3 nM) and oral bioavailability (F = 21%) as demonstrated by Hao et al. (2023) [2]. The 6-(1-hydroxyethyl) substituent provides a functional handle for further derivatization—including oxidation to the ketone, conversion to halides, or direct coupling—making this compound a versatile starting material for generating focused IRAK4 inhibitor libraries. Procurement of this specific alcohol, rather than the ketone, preserves the option for stereochemical control in downstream SAR exploration [2].

Hinge-Binding Scaffold via Azaindole Isosteric Replacement

Furo[2,3-b]pyridines have been established as effective hinge-binding isosteres of 7-azaindoles in kinase inhibitor design, offering potentially altered kinome selectivity profiles [3]. The 6-(1-hydroxyethyl) substituent can serve as an anchoring point for introducing diversity elements at a position that vectors toward the solvent-exposed region or ribose pocket of the ATP-binding site, depending on the specific kinase target. This compound enables scaffold-hopping strategies for programs seeking to differentiate from azaindole-based chemical matter [3].

Comparative Regioisomer Studies

For research groups conducting systematic comparisons of [2,3-b] vs. [3,2-b] dihydrofuropyridine regioisomers in biological assays, this compound provides the [2,3-b] reference point with a defined functional handle at the 6-position [1]. Parallel procurement of the [3,2-b] analog (CAS 2407332-48-1) enables head-to-head evaluation of how the nitrogen position affects target binding, physicochemical properties, and metabolic stability in any given assay system .

Application
Selection Property
Validation Focus
OGA inhibitor synthesis for tauopathy research models
Chiral alcohol intermediate with ketoreductase resolution capability
Enantiomeric purity and conversion to chiral chloride per patent route
IRAK4 inhibitor library synthesis for inflammatory signaling studies
6-(1-hydroxyethyl) functional handle for derivatization
SAR exploration and stereochemical control in analog generation
Scaffold-hopping studies via azaindole isosteric replacement
Furo[2,3-b]pyridine core as hinge-binding isostere
Kinase selectivity profiling and binding mode comparison
Regioisomer comparative studies ([2,3-b] vs [3,2-b])
Defined [2,3-b] regioisomer with 6-position handle
Head-to-head biological evaluation of regioisomer-dependent activity
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